MCPA-isobutyl
Overview
Description
MCPA-isobutyl, also known as 2-methyl-4-chlorophenoxyacetic acid isobutyl ester, is a chemical compound widely used as a herbicide. It is part of the phenoxy herbicide family, which is known for its effectiveness in controlling broad-leaf weeds in various agricultural settings. The compound is particularly valued for its selective action, targeting unwanted plants while leaving crops largely unaffected .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCPA-isobutyl typically involves the esterification of 2-methyl-4-chlorophenoxyacetic acid with isobutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
2-methyl-4-chlorophenoxyacetic acid+isobutanol→this compound+water
The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfuric acid is common, and the reaction mixture is continuously stirred and heated to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions
MCPA-isobutyl undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2-methyl-4-chlorophenoxyacetic acid and isobutanol.
Oxidation: The compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Hydrolysis: 2-methyl-4-chlorophenoxyacetic acid and isobutanol.
Oxidation: Various oxidized derivatives of the aromatic ring.
Substitution: Products depend on the nucleophile used, such as 2-methyl-4-hydroxyphenoxyacetic acid.
Scientific Research Applications
MCPA-isobutyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in studies on plant physiology and herbicide resistance.
Medicine: Investigated for its potential effects on human health and its role as an endocrine disruptor.
Industry: Utilized in the formulation of herbicides for agricultural use.
Mechanism of Action
MCPA-isobutyl acts by mimicking the plant hormone auxin, leading to uncontrolled growth and eventually death in susceptible plants. The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cell division and elongation processes. This results in the characteristic symptoms of herbicide action, such as leaf curling and stem twisting .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar action but different chemical structure.
Dicamba: A benzoic acid derivative used for similar purposes but with a different mode of action.
Clopyralid: A pyridine carboxylic acid herbicide with selective action against broad-leaf weeds.
Uniqueness
MCPA-isobutyl is unique in its selective action and relatively low toxicity compared to other herbicides. Its ester form allows for better absorption and translocation within plants, making it highly effective at lower concentrations .
Properties
IUPAC Name |
2-methylpropyl 2-(4-chloro-2-methylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-9(2)7-17-13(15)8-16-12-5-4-11(14)6-10(12)3/h4-6,9H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETMCNQKJNFMHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042113 | |
Record name | MCPA-isobutyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1713-11-7 | |
Record name | MCPA isobutyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1713-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MCPA-isobutyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001713117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MCPA-isobutyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl 4-chloro-o-tolyloxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MCPA-ISOBUTYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MV8ZWP17M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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